3-(3-Bromophenyl)morpholine
Overview
Description
3-(3-Bromophenyl)morpholine is a heterocyclic organic compound that belongs to the class of morpholine derivatives. It features a morpholine ring substituted with a bromophenyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: 3-bromophenyl halide
Organoboron compound: Morpholine boronic acid
Catalyst: Palladium(0) complex
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
3-(3-Bromophenyl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The morpholine ring contributes to the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
- 4-(3-Bromophenyl)morpholine
- 3-(4-Bromophenyl)morpholine
- 3-(3-Chlorophenyl)morpholine
Comparison: 3-(3-Bromophenyl)morpholine is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs, it exhibits distinct chemical and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(3-bromophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXORKMUACYCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309977 | |
Record name | 3-(3-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-00-6 | |
Record name | 3-(3-Bromophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260665-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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